
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Hydroxy-3-phenylpropyl)formamide” is a compound with the molecular formula C10H13NO2 . Another related compound is “ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate” with the molecular formula C13H19NO3 .
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide” were not found, related compounds such as isoindoline-1,3-dione derivatives can be synthesized through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
Molecular Structure Analysis
The InChI code for “ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate” is 1S/C13H19NO3/c1-3-17-13(16)14(2)10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 .
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
Research on compounds structurally related to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding their molecular structure through methods like X-ray diffraction and DFT calculations. These studies provide valuable insights into how intermolecular interactions, like dimerization and crystal packing, influence molecular geometry and the rotational conformation of aromatic rings. This knowledge is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).
Pharmacological Applications
Several studies have explored the pharmacological potential of compounds structurally similar to this compound. For instance, novel N-acylhydrazone (NAH) derivatives, designed from the structure of trichostatin A, act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds show promise in inhibiting HDAC6, influencing cell migration, and demonstrating antiproliferative activity, suggesting their potential as molecular therapies for cancer (Rodrigues et al., 2016).
Antioxidant Properties
Research on amino-substituted benzamide derivatives, which are structurally related to this compound, has shown these compounds to possess significant antioxidant properties. Through experimental and computational studies, these compounds have demonstrated improved antioxidative properties compared to reference molecules, suggesting their potential as potent antioxidants for therapeutic applications (Perin et al., 2018).
Applications in Synthesis and Material Science
Studies have also explored the utility of compounds with structural similarities to this compound in the synthesis of novel materials and intermediates. For example, the synthesis of polymers and redox resins based on derivatives of the compound has been reported, highlighting their potential applications in material science and chemistry (Manecke et al., 1978).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-10-14(11-16(12-15)23-2)18(21)19-9-8-17(20)13-6-4-3-5-7-13/h3-7,10-12,17,20H,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBMARFOPMGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
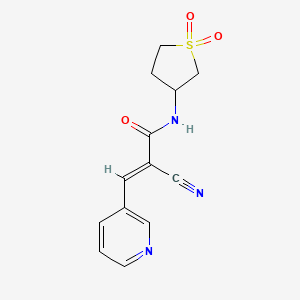

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2596410.png)
![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)
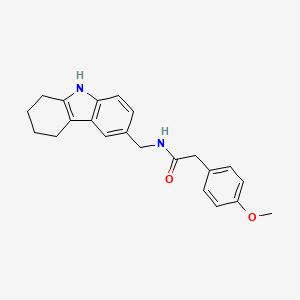
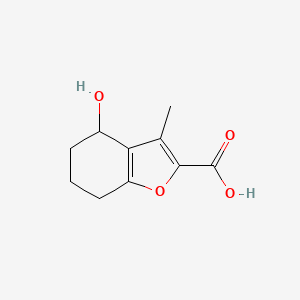
![3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether](/img/structure/B2596419.png)
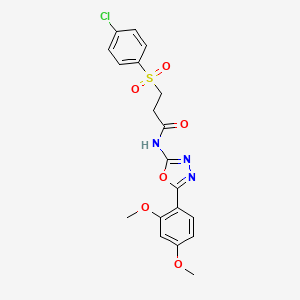
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)
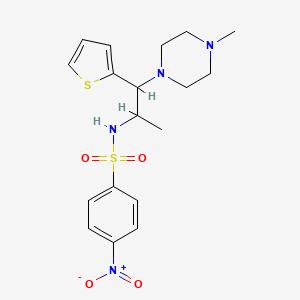
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)
